(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20I2N2O3S/c1-2-36-29(35)27-25(32-16-19-13-20(30)14-22(31)26(19)34)24-21(17-9-5-3-6-10-17)15-23(33-28(24)37-27)18-11-7-4-8-12-18/h3-16,34H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGEVSETMJAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20I2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound consists of a thieno[2,3-b]pyridine core substituted with an ethyl ester and a diiodobenzylidene amino moiety. Its structural complexity allows for diverse interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of thieno[2,3-b]pyridine derivatives. The compound was evaluated against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay.
Results Summary
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-116 | 23.2 | High |
| HepG-2 | 49.9 | Moderate |
| MCF-7 | 95.9 | Low |
These results indicate that the compound exhibits potent activity against colon cancer cells while showing moderate to low activity against liver and breast cancer cells .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinase Activity : Similar thieno[2,3-b]pyridine derivatives have been shown to inhibit IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins and disrupting calcium homeostasis .
- Cytotoxicity Profile : In vitro studies suggest a favorable cytotoxicity profile against tumor cells compared to non-tumorigenic cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-b]pyridine scaffold can significantly impact biological activity:
- Substituents at Position 4 and 6 : Hydrophobic groups at these positions enhance antiproliferative activity.
- Amino Group Variations : Primary and secondary amines are preferred over tertiary amines for maintaining potency .
Case Studies
- Case Study on Colon Cancer : A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in HCT-116 cells with an IC50 value comparable to established chemotherapeutics .
- Breast Cancer Evaluation : Another study assessed the compound's effect on MCF-7 cells and found that while it exhibited some activity, it was less effective than other thienopyridine derivatives .
Scientific Research Applications
The compound "(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate" is a derivative of thieno[2,3-b]pyridine, a heterocyclic scaffold known for its versatile activities in medicinal chemistry . Research suggests that thieno[2,3-b]pyridine derivatives possess anti-inflammatory and anti-proliferative properties and can be explored for various biological activities .
Thieno[2,3-b]pyridine Derivatives as Anti-inflammatory Agents
Thieno[2,3-b]pyridine derivatives have demonstrated potential as anti-inflammatory agents with a possible dual inhibitory mechanism against cyclooxygenase (COX1/2) and 5-lipoxygenase (5-LOX). This makes them promising candidates for treating inflammatory disorders .
Thieno[2,3-b]pyridine Derivatives as Anti-proliferative Agents
Thieno[2,3-b]pyridines (TPs) exhibit potent anticancer activity against a variety of cancer cell lines .
Thieno[2,3-b]pyridine Derivatives in Heterocyclic Synthesis
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor to the target compound, is used extensively as an intermediate in heterocyclic synthesis for creating functionalized derivatives with potential pharmacological importance .
GPCR Modulation by Thieno[2,3-b]pyridines
Q & A
Q. What are the key steps in synthesizing (E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Thienopyridine core formation : Cyclocondensation of ethyl 2-aminothiophene-3-carboxylate derivatives with diketones or aldehydes under acidic conditions to construct the thieno[2,3-b]pyridine scaffold .
- Schiff base formation : Reaction of the amino group on the thienopyridine with 2-hydroxy-3,5-diiodobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid, to form the (E)-configured imine bond .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol or DCM/hexane .
Critical parameters : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize side products .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
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NMR : H and C NMR in CDCl or DMSO-d to confirm proton environments and carbon assignments, focusing on the imine proton (δ 8.5–9.5 ppm) and aromatic regions .
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IR : Stretching vibrations for C=N (1620–1660 cm) and O–H (3200–3500 cm) .
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Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Crystallography :
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Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization to confirm the (E)-configuration and dihedral angles between aromatic planes .
Example data : For a related thienopyridine derivative, SC-XRD revealed a dihedral angle of 12.5° between the thienopyridine and phenyl rings .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Spill management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can SHELX software resolve contradictions in crystallographic data for this compound?
- Data refinement : SHELXL employs least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., iodine), reducing R-factor discrepancies (<5% for high-resolution data) .
- Handling twinned data : Use the TWIN/BASF commands in SHELXL to model twin domains, particularly for crystals with pseudo-merohedral twinning .
- Validation : The ADDSYM tool detects missed symmetry, while PLATON checks for voids and overfitting .
Case study : A similar iodine-containing structure achieved R = 0.054 after refining against twinned data with SHELXL .
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Variables : Temperature (X), reaction time (X), and aldehyde:amine ratio (X) are key factors.
- Response surface methodology (RSM) : Central composite design (CCD) models interactions between variables. For example:
| Run | X (°C) | X (h) | X | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 12 | 1:1 | 62 |
| 2 | 80 | 24 | 1:1.5 | 78 |
| Data adapted from flow-chemistry optimization principles . |
- Statistical analysis : ANOVA identifies significant factors (e.g., X and X are critical for yield improvement) .
Q. What strategies address the steric and electronic effects of iodine substituents during synthesis?
- Steric hindrance mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in Schiff base formation .
- Electronic effects : The electron-withdrawing iodine atoms increase the electrophilicity of the aldehyde, accelerating imine formation but requiring controlled pH (4–6) to avoid premature hydrolysis .
- Alternative routes : Sonogashira coupling or Ullmann reactions for late-stage iodine introduction to bypass steric challenges .
Q. How can structure-activity relationship (SAR) studies guide modifications of this compound?
- Substitution patterns :
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Replace iodine with fluorine or methyl groups to study halogen bonding vs. hydrophobic interactions .
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Modify the ethyl ester to tert-butyl or benzyl esters to assess steric effects on bioactivity .
- Biological assays :
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In vitro antioxidant activity via DPPH radical scavenging (IC values) .
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Anti-inflammatory activity in carrageenan-induced rat paw edema models .
Example finding : Ethyl ester derivatives with electron-withdrawing groups showed 2.3-fold higher antioxidant activity than methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
